molecular formula C10H6BrNO3 B1519095 5-(2-Bromophenyl)isoxazole-3-carboxylic acid CAS No. 668971-60-6

5-(2-Bromophenyl)isoxazole-3-carboxylic acid

Cat. No. B1519095
CAS RN: 668971-60-6
M. Wt: 268.06 g/mol
InChI Key: STNYQQXPSDJBQB-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO3 . It has a molecular weight of 268.06 g/mol . The IUPAC name for this compound is 5-(2-bromophenyl)-1,2-oxazole-3-carboxylic acid .


Molecular Structure Analysis

The InChI string for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is InChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) . The Canonical SMILES string is C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Br .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 266.95311 g/mol . The topological polar surface area of the compound is 63.3 Ų . The compound has a heavy atom count of 15 .

Scientific Research Applications

Drug Discovery

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .

Antibiotic Development

The core structure of isoxazole has been found in many drugs such as sulfamethoxazole, which acts as an antibiotic .

Neurological Research

Isoxazole-based compounds like muscimol act as GABAA, and ibotenic acid acts as a neurotoxin . These properties make them valuable in neurological research.

Anti-Inflammatory Research

Compounds like parecoxib, which contain an isoxazole core, act as a COX2 inhibitor . This makes them useful in the development of anti-inflammatory drugs.

Immunosuppressant Research

Leflunomide, an isoxazole-based compound, acts as an immunosuppressant agent . This suggests potential applications in the treatment of autoimmune diseases.

Antitubercular Agents

Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have shown promise as antitubercular agents . These compounds displayed potent in vitro activity not only against drug-susceptible Mycobacterium tuberculosis but also against drug-resistant strains .

Synthesis of Liquid Crystal Phase

Isoxazole-based compounds have been used as key intermediates in the synthesis of polymer and non-polymer ordered liquid crystal phase .

Development of Robust Synthetic Methods

There has been significant interest in developing robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program . Isoxazole-based compounds play a crucial role in this area .

Future Directions

Isoxazole is a significant moiety in the field of drug discovery . Given its presence in many commercially available drugs, it’s crucial to develop new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is imperative due to the drawbacks associated with metal-catalyzed reactions .

properties

IUPAC Name

5-(2-bromophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNYQQXPSDJBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652792
Record name 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromophenyl)isoxazole-3-carboxylic acid

CAS RN

668971-60-6
Record name 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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